![molecular formula C19H18N4O3 B2781241 N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydrofuran-3-carboxamide CAS No. 1705374-86-2](/img/structure/B2781241.png)
N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydrofuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound is not clearly documented in the available resources .Molecular Structure Analysis
The molecular structure analysis of this compound is not clearly documented in the available resources .Chemical Reactions Analysis
The chemical reactions involving this compound are not clearly documented in the available resources .Wissenschaftliche Forschungsanwendungen
Antiallergic Agents
Research into antiallergic agents has led to the development of compounds like N-tetrazolylpyridinecarboxamides, which demonstrated antiallergic activity through structure-activity relationship studies. These compounds, related structurally to the query compound by the presence of pyridinyl groups and potential for bioactive modifications, have shown promising oral activity and low toxicity in antiallergic assays (Honma et al., 1984).
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines, structurally related to the compound of interest through their heterocyclic framework and pharmacophoric elements, have been synthesized and shown strong DNA affinity, offering potent in vitro activities against T. b. rhodesiense and P. falciparum. These findings highlight the potential of such compounds as antiprotozoal agents (Ismail et al., 2004).
Anticancer and Anti-Inflammatory Agents
A novel series of compounds, including pyrazolopyrimidines derivatives, has been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research points to the versatility of heterocyclic compounds in targeting various biological pathways relevant to cancer and inflammation (Rahmouni et al., 2016).
Antimycobacterial Activity
Studies have also explored the antimycobacterial properties of pyridine- and pyrazinecarboxylic acids substituted with oxadiazole rings, indicating that such modifications can enhance the antimicrobial potency against Mycobacterium tuberculosis. This research underscores the potential of oxadiazole-containing compounds in developing new antimycobacterial therapies (Gezginci et al., 1998).
Antifungal Agents
Furthermore, compounds like N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have been synthesized and shown moderate antifungal activities, emphasizing the role of structural diversity in enhancing biological activity against fungal pathogens (Wu et al., 2012).
Eigenschaften
IUPAC Name |
N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-19(15-7-10-25-12-15)21-16-4-2-1-3-14(16)11-17-22-18(23-26-17)13-5-8-20-9-6-13/h1-6,8-9,15H,7,10-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLKBSNRNYISPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydrofuran-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.